molecular formula C11H16N2O3 B1279821 tert-Butyl 5-methoxypyridin-3-ylcarbamate CAS No. 342603-10-5

tert-Butyl 5-methoxypyridin-3-ylcarbamate

Cat. No.: B1279821
CAS No.: 342603-10-5
M. Wt: 224.26 g/mol
InChI Key: FUSHCJZMKFNATD-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxypyridin-3-ylcarbamate is a heterocyclic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 5-methoxypyridin-3-ylcarbamate typically involves the reaction of 5-methoxypyridin-3-amine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 5-methoxypyridin-3-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-methoxypyridin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxypyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

tert-Butyl 5-methoxypyridin-3-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
  • tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
  • tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
  • tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical reactivity and applications .

Properties

IUPAC Name

tert-butyl N-(5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-9(15-4)7-12-6-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHCJZMKFNATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465453
Record name tert-Butyl 5-methoxypyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342603-10-5
Record name 1,1-Dimethylethyl N-(5-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342603-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxypyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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